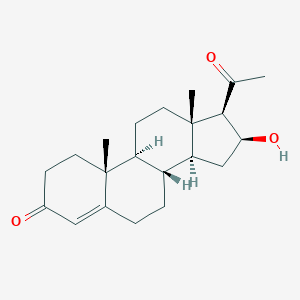

Pregn-4-ene-3,20-dione, 16beta-hydroxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pregn-4-ene-3,20-dione, 16beta-hydroxy- is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pregn-4-ene-3,20-dione, 16beta-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pregn-4-ene-3,20-dione, 16beta-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Hormonal Therapy:

16β-hydroxyprogesterone is primarily recognized for its role in hormonal therapies. It is involved in the regulation of various physiological processes, including:

- Pregnancy Maintenance: This compound plays a crucial role in maintaining pregnancy by supporting the uterine lining and preventing premature labor .

- Mammary Tissue Development: It is essential for the development of mammary glands necessary for lactation .

Pharmaceutical Development:

Research has indicated that derivatives of 16β-hydroxyprogesterone serve as intermediates in the synthesis of corticosteroids such as hydrocortisone and prednisolone. These corticosteroids are vital in treating inflammatory conditions and autoimmune diseases .

Biosynthesis and Metabolism

Biosynthesis Pathways:

The metabolism of pregnenolone, a precursor to 16β-hydroxyprogesterone, has been extensively studied. Research shows that pregnenolone can be converted into various Δ16-steroids through specific enzymatic pathways in tissues such as the adrenal cortex and testes. These pathways are crucial for understanding how steroid hormones are synthesized and regulated within the body .

Genetic Polymorphisms:

Recent studies have investigated how genetic variations affect the sulfation of pregnenolone by sulfotransferase enzymes. These variations may influence individual responses to hormonal treatments and contribute to differences in steroid hormone homeostasis among populations .

Neurosteroid Activity

Neuroprotective Effects:

16β-hydroxyprogesterone is part of a broader category known as neurosteroids, which have been shown to modulate neuronal activity and offer neuroprotective benefits. This compound affects neurotransmitter systems, particularly GABAergic and glutamatergic signaling pathways, which are critical for memory function and mood regulation .

Research Findings:

Studies indicate that neurosteroids like allopregnanolone (derived from progesterone) can enhance synaptic plasticity and have antidepressant effects. The modulation of GABA receptors by these compounds suggests potential therapeutic strategies for treating mood disorders and cognitive deficits .

Case Studies and Experimental Findings

Propiedades

Número CAS |

17779-71-4 |

|---|---|

Fórmula molecular |

C21H30O3 |

Peso molecular |

330.5 g/mol |

Nombre IUPAC |

(8S,9S,10R,13S,14S,16S,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1 |

Clave InChI |

LOVNYFVWYTXDRE-MQWPULPWSA-N |

SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

SMILES isomérico |

CC(=O)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

SMILES canónico |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.